4-Chloro-2,3-difluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

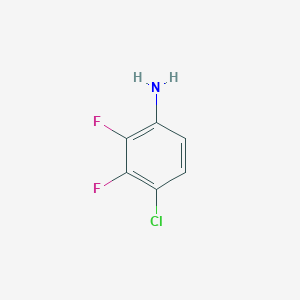

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAJZEMLYSDWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657869 | |

| Record name | 4-Chloro-2,3-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878285-12-2 | |

| Record name | 4-Chloro-2,3-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,3-difluoroaniline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-Chloro-2,3-difluoroaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical parameters involved in the synthesis of this important compound. The primary synthesis route, involving the nitration of 1-chloro-2,3-difluorobenzene and subsequent reduction, is discussed in detail, including an analysis of regioselectivity. Alternative synthetic strategies are also explored. This guide emphasizes scientific integrity, providing detailed, self-validating protocols and citing authoritative sources to support mechanistic claims.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a halogenated aromatic amine that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. The unique substitution pattern of chlorine and fluorine atoms on the aniline scaffold imparts specific electronic and steric properties to the molecule. These properties are instrumental in modulating the physicochemical characteristics of larger molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

In the pharmaceutical industry, substituted anilines are crucial building blocks for a wide range of therapeutic agents, particularly in the development of kinase inhibitors for cancer therapy.[1][2][3][4] The this compound moiety can serve as a key pharmacophore, enabling targeted interactions with the active sites of enzymes. Similarly, in the agrochemical sector, this compound is a valuable precursor for the synthesis of novel herbicides and pesticides, where the specific halogenation pattern can enhance biological activity and selectivity.[5][6][7] The growing demand for advanced chemical entities in these sectors underscores the importance of robust and efficient synthetic routes to this compound.

Primary Synthesis Pathway: From 1-Chloro-2,3-difluorobenzene

The most direct and industrially viable route to this compound commences with the electrophilic nitration of 1-chloro-2,3-difluorobenzene to yield 1-chloro-2,3-difluoro-4-nitrobenzene, followed by the reduction of the nitro group to the corresponding aniline.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

The Strategic Role of Halogenated Anilines in Drug Discovery

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-Chloro-2,3-difluoroaniline

Executive Summary

This compound is a halogenated aromatic amine of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring chlorine and fluorine atoms at key positions—imparts desirable physicochemical properties that are increasingly leveraged in the design of complex bioactive molecules. This guide provides a comprehensive technical overview of its molecular structure, elucidated through a theoretical analysis of its spectroscopic signatures. We present detailed, field-proven methodologies for its synthesis and discuss its critical role as a versatile building block, particularly in the rapidly advancing field of targeted protein degradation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in their research and development pipelines.

Halogen atoms, particularly chlorine and fluorine, are not mere decorations on a molecular scaffold; they are strategic tools in medicinal chemistry. The incorporation of halogens can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and membrane permeability.[1] Aniline scaffolds, in turn, are privileged structures, forming the core of numerous approved drugs. The combination of these features in molecules like this compound creates a powerful building block for developing novel therapeutics. Fluorine's high electronegativity can modulate the pKa of the aniline nitrogen and create favorable orthogonal interactions in protein binding pockets, while the chlorine atom provides a different steric and electronic profile, offering another vector for optimization.[2] Over 250 FDA-approved drugs contain chlorine, highlighting its continued importance in the pharmaceutical landscape.[3]

Physicochemical and Safety Profile

A clear understanding of a compound's fundamental properties is the bedrock of its effective application and safe handling.

Key Physicochemical Data

The essential identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 878285-12-2 | [4] |

| Molecular Formula | C₆H₄ClF₂N | [4] |

| Molecular Weight | 163.55 g/mol | [4] |

| Purity | Typically ≥98% | [4] |

| Product Family | Protein Degrader Building Blocks | [4] |

| Predicted XLogP | 2.1 | [5] |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers suggest it should be handled as a hazardous substance.

-

Hazards: Expected to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory system.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to ensure stability.

Elucidation of the Molecular Structure

Confirming the precise arrangement of atoms and functional groups is paramount. While experimental spectra for this specific compound are not publicly cataloged, a rigorous theoretical analysis based on fundamental principles of spectroscopy provides a robust framework for its structural verification.

graph {

layout=neato;

node [shape=plaintext, fontsize=12];

edge [style=invis];

// Define atom nodes with positions

C1 [label="C1", pos="0,1.2!"];

C2 [label="C2", pos="-1.04,0.6!"];

C3 [label="C3", pos="-1.04,-0.6!"];

C4 [label="C4", pos="0,-1.2!"];

C5 [label="C5", pos="1.04,-0.6!"];

C6 [label="C6", pos="1.04,0.6!"];

N [label="N", pos="0,2.2!"];

H_N1 [label="H", pos="-0.5,2.7!"];

H_N2 [label="H", pos="0.5,2.7!"];

F2 [label="F", pos="-2.0,1.1!"];

F3 [label="F", pos="-2.0,-1.1!"];

Cl [label="Cl", pos="0,-2.2!"];

H5 [label="H", pos="2.0,-1.1!"];

H6 [label="H", pos="2.0,1.1!"];

// Draw bonds

edge [style=solid];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

C1 -- N;

N -- H_N1;

N -- H_N2;

C2 -- F2;

C3 -- F3;

C4 -- Cl;

C5 -- H5;

C6 -- H6;

}

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nitroarene Reduction

This protocol describes a two-step synthesis adapted from established methods for analogous compounds.[6][7]

Step 1: Nitration of 1-Chloro-2,3-difluorobenzene

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cautiously add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Addition: Slowly add 1-Chloro-2,3-difluorobenzene to the cooled sulfuric acid with continuous stirring.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice. The solid precipitate, 1-Chloro-2,3-difluoro-4-nitrobenzene, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step 2: Reduction of 1-Chloro-2,3-difluoro-4-nitrobenzene

-

Setup: In a high-pressure hydrogenation vessel (e.g., a Parr apparatus), dissolve the nitro compound from Step 1 in a suitable solvent like methanol or ethyl acetate.[8]

-

Catalyst: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).[6]

-

Reaction: Heat the mixture gently (e.g., 30-40 °C) and stir vigorously. The reaction is typically complete when hydrogen uptake ceases (2-6 hours).[6]

-

Workup: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The final product, this compound, can be purified by vacuum distillation or recrystallization.

Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a scaffold for creating high-value molecules, most notably in the field of targeted protein degradation (TPD).

A Key Building Block for Protein Degraders

TPD is a revolutionary therapeutic strategy that aims to eliminate disease-causing proteins rather than just inhibiting them.[9] One of the most prominent approaches is the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase.

Caption: General architecture of a Proteolysis-Targeting Chimera (PROTAC).

This compound is designated as a "Protein Degrader Building Block" because it is an ideal starting point for synthesizing the "warhead" portion of a PROTAC.[4] Chemists can use the aniline nitrogen as a chemical handle for elaboration, building out a more complex structure that specifically binds to the protein of interest. The chloro-difluoro substitution pattern is critical for:

-

Tuning Binding Affinity: The halogens can form specific interactions (e.g., halogen bonds) within the target's binding pocket, enhancing potency and selectivity.

-

Improving Pharmacokinetics: The fluorine atoms can block sites of metabolism, increasing the metabolic stability and half-life of the final drug molecule.

-

Modulating Physicochemical Properties: The overall substitution pattern helps to fine-tune properties like solubility and cell permeability, which are crucial for a successful therapeutic.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that addresses key challenges in modern drug discovery. Its molecular structure, characterized by a unique polychlorofluoro substitution pattern, provides a robust scaffold for creating potent and selective therapeutics. A comprehensive understanding of its spectroscopic properties, coupled with reliable synthetic methodologies, empowers researchers to fully exploit its potential. As targeted protein degradation continues to emerge as a dominant therapeutic modality, the importance of versatile and well-characterized building blocks like this compound will only continue to grow.

References

- 1. Pioneering protein degradation for agricultural applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 19436621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jeol.com [jeol.com]

- 6. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. njbio.com [njbio.com]

- 9. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Chloro-2,3-difluoroaniline: A Technical Guide for Researchers

Introduction

4-Chloro-2,3-difluoroaniline is a halogenated aromatic amine of significant interest in the fields of medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel pharmaceutical agents and functional materials necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides a fundamental toolkit for elucidating the molecular structure and purity of such compounds.

This technical guide offers an in-depth analysis of the expected spectroscopic data for this compound, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of readily available, publicly archived experimental spectra for this specific molecule, this guide will leverage established principles of spectroscopy, data from structurally analogous compounds, and predictive methodologies to provide a robust and scientifically grounded interpretation. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of this compound, with its unique substitution pattern on the benzene ring, gives rise to distinct spectroscopic signatures.

Figure 1: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.0 - 7.2 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 1-2 |

| H-6 | 6.8 - 7.0 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 8-10, J(H-F) ≈ 2-3 |

| NH₂ | 3.5 - 4.5 | br s | - |

Expertise & Experience: Interpreting the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show two complex signals in the aromatic region and a broad singlet for the amine protons.

-

Aromatic Protons (H-5 and H-6): The electron-withdrawing nature of the chlorine and two fluorine atoms will deshield the aromatic protons, causing them to resonate downfield, likely in the 6.8-7.2 ppm range.

-

H-5 is expected to be a doublet of doublet of doublets (ddd) due to coupling with H-6 (ortho-coupling, ~8-9 Hz), the ortho-fluorine at C-2 (~8-10 Hz), and the meta-fluorine at C-3 (~1-2 Hz).

-

H-6 will also likely appear as a ddd, coupling to H-5 (ortho-coupling, ~8-9 Hz), the meta-fluorine at C-2 (~2-3 Hz), and the ortho-fluorine at C-3 (~8-10 Hz).

-

-

Amine Protons (NH₂): The protons of the primary amine will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary depending on the solvent and concentration but is anticipated to be in the 3.5-4.5 ppm range.

Experimental Protocol: Acquiring ¹H NMR Spectra

A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals.

-

Figure 2: Workflow for NMR data acquisition and analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | 140 - 145 | t |

| C-2 | 148 - 152 | dd |

| C-3 | 145 - 150 | dd |

| C-4 | 118 - 122 | d |

| C-5 | 120 - 125 | d |

| C-6 | 115 - 120 | d |

Expertise & Experience: Interpreting the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by six distinct signals for the aromatic carbons, with their chemical shifts and multiplicities influenced by the attached substituents and C-F coupling.

-

Carbons Bearing Fluorine (C-2 and C-3): These carbons will be significantly downfield due to the electronegativity of fluorine and will appear as doublets of doublets due to one-bond and two-bond C-F coupling.

-

Carbon Bearing the Amino Group (C-1): This carbon is expected to be deshielded and may appear as a triplet due to two-bond coupling with the two fluorine atoms.

-

Carbon Bearing Chlorine (C-4): The chemical shift of this carbon will be influenced by the inductive effect of chlorine. It is expected to appear as a doublet due to three-bond coupling with the fluorine at C-2.

-

Protonated Carbons (C-5 and C-6): These carbons will be the most upfield in the aromatic region. C-5 will likely be a doublet due to two-bond coupling with the fluorine at C-3, while C-6 will be a doublet due to three-bond coupling with the fluorine at C-3.

Experimental Protocol: Acquiring ¹³C NMR Spectra

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Same as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C=C (Aromatic) | Stretch | 1580 - 1620 | Medium-Strong |

| N-H | Scissoring | 1600 - 1650 | Medium |

| C-F | Stretch | 1100 - 1300 | Strong |

| C-Cl | Stretch | 700 - 800 | Strong |

Expertise & Experience: Interpreting the Predicted IR Spectrum

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

N-H Vibrations: The presence of the primary amine group will be confirmed by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region and an N-H scissoring band around 1600-1650 cm⁻¹.

-

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the characteristic C=C stretching of the benzene ring will be observed in the 1580-1620 cm⁻¹ region.

-

C-Halogen Vibrations: The strong C-F stretching absorptions are expected in the 1100-1300 cm⁻¹ range. The C-Cl stretch will appear at a lower frequency, typically between 700 and 800 cm⁻¹.

Experimental Protocol: Acquiring IR Spectra

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two KBr or NaCl plates.

-

Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press it into a transparent pellet.

-

ATR: Place a small amount of the sample directly on the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrum Data

| Ion | m/z (relative to ³⁵Cl) | Predicted Relative Abundance |

| [M]⁺ | 163 | High |

| [M+2]⁺ | 165 | ~32% of [M]⁺ |

| [M-HCN]⁺ | 136 | Moderate |

| [M-Cl]⁺ | 128 | Low |

Expertise & Experience: Interpreting the Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 163 (for the molecule containing the ³⁵Cl isotope). A characteristic isotopic peak ([M+2]⁺) at m/z 165 with an intensity of approximately one-third of the molecular ion peak will be a clear indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: Aromatic amines often exhibit fragmentation through the loss of HCN from the aniline ring, which would result in a peak at m/z 136. Loss of the chlorine atom could also occur, leading to a fragment at m/z 128.

Experimental Protocol: Acquiring Mass Spectra

-

Sample Introduction:

-

Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile, it can be separated by GC before entering the mass spectrometer.

-

-

Ionization Method:

-

Electron Ionization (EI): A common technique for volatile compounds that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally labile compounds, often showing a prominent protonated molecular ion ([M+H]⁺).

-

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used to separate the ions based on their mass-to-charge ratio.

Figure 3: Simplified fragmentation pathway of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By combining fundamental spectroscopic principles with data from analogous structures, we have established a reliable framework for the identification and characterization of this compound. The detailed experimental protocols serve as a practical resource for researchers to acquire high-quality data. As with any analytical endeavor, the ultimate confirmation of structure will rely on the careful acquisition and interpretation of experimental data, for which this guide provides a solid foundation.

4-Chloro-2,3-difluoroaniline reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-2,3-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key halogenated aromatic amine, serving as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern—an activating amino group in concert with three deactivating, electron-withdrawing halogens—creates a nuanced reactivity profile. This guide provides a comprehensive analysis of the compound's chemical behavior, focusing on its stability, degradation pathways, and reactivity in cornerstone synthetic reactions such as electrophilic and nucleophilic aromatic substitutions. We will explore the electronic interplay of its functional groups that dictates regioselectivity and reaction outcomes. Detailed protocols, safety considerations, and storage guidelines are presented to equip researchers with the practical knowledge required for its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Value of this compound

The incorporation of fluorine and chlorine atoms into pharmaceutical scaffolds is a well-established strategy for modulating a molecule's physicochemical properties.[3] Halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This compound emerges as a valuable synthon in this context, offering a pre-functionalized aromatic core for constructing novel therapeutic agents and complex organic materials.[1][4] Its structure is foundational in the development of kinase inhibitors, antiviral treatments, and other active pharmaceutical ingredients (APIs).[2][5] Understanding the inherent reactivity and stability of this intermediate is paramount for designing efficient synthetic routes and ensuring the integrity of the final products.

Physicochemical and Safety Profile

A foundational understanding begins with the compound's basic properties and associated hazards. This data is critical for safe handling, experimental design, and regulatory compliance.

| Property | Value | Source(s) |

| CAS Number | 878285-12-2 | [1][6] |

| Molecular Formula | C₆H₄ClF₂N | [1] |

| Molecular Weight | 163.55 g/mol | [1] |

| Appearance | Not specified; related anilines are often liquids or low-melting solids. | [7] |

| Purity | Typically ≥98% | [1] |

| Hazard Class | Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Specific target organ toxicity (respiratory system). | [8][9][10] |

| Incompatible Materials | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides, Chloroformates. | [11] |

Safety Advisory: this compound, like many halogenated anilines, is considered hazardous.[10] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory system.[8][12] All handling should be performed in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]

The Reactivity Landscape

The reactivity of the this compound ring is governed by the competing electronic effects of its substituents. The amino (-NH₂) group is a potent activating group, donating electron density into the ring via resonance, while the fluorine and chlorine atoms are strongly electron-withdrawing via the inductive effect. This dynamic dictates the molecule's behavior in key aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The amino group is the dominant directing group in EAS, strongly activating the positions ortho and para to it.[14]

-

Regioselectivity: The para position is occupied by the chlorine atom. The two ortho positions are C3 and C5. Therefore, electrophilic attack is predicted to occur predominantly at the C5 position. The C3 position is sterically hindered by the adjacent fluorine atom at C2 and electronically deactivated by the same fluorine.

-

Common Reactions: Halogenation, nitration, and sulfonation can be achieved, although the strong activating nature of the amine may require careful control of reaction conditions to avoid over-reaction or oxidation. The use of a protecting group on the amine, such as an acetyl group, can moderate its activating influence and improve selectivity.

Caption: Electronic influences on the this compound ring.

Reactions of the Amino Group: Diazotization

The primary amine functionality is a gateway to a vast array of transformations via the formation of a diazonium salt. This is arguably the most synthetically useful reaction for this substrate. Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) converts the aniline into a highly versatile diazonium salt intermediate.

This intermediate can subsequently undergo a variety of reactions, including:

-

Sandmeyer Reaction: Displacement of the diazonium group with -Cl, -Br, or -CN using copper(I) salts.

-

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

-

Gattermann Reaction: Introduction of various groups using copper powder as a catalyst.

-

Hydrolysis: Conversion to a phenol by heating in water.

Nucleophilic Aromatic Substitution (SNAr)

While the aromatic ring is electron-rich due to the amino group, making it generally unreactive towards nucleophiles, the presence of three halogens provides a pathway for SNAr under specific conditions. For SNAr to proceed, a strong electron-withdrawing group must be present to stabilize the negative charge in the Meisenheimer complex intermediate.[15] The fluorine atoms, particularly, can act as leaving groups. However, direct displacement is challenging. A more viable strategy involves the aforementioned diazotization, where the resulting -N₂⁺ group is an exceptionally good leaving group, facilitating nucleophilic substitution on the aromatic ring.

Stability, Storage, and Degradation

Proper handling and storage are crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.

-

Storage Conditions: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[16][17] To prevent gradual oxidation and degradation, especially from light, storage under an inert atmosphere (e.g., nitrogen or argon) in a dark place is recommended.[16]

-

Chemical Stability: The compound is stable under recommended storage conditions.[11] However, it is incompatible with strong acids and strong oxidizing agents, which can react violently or degrade the material.[11]

-

Hazardous Decomposition: Upon combustion or thermal decomposition, it may release toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF) gas.[11]

-

Biodegradation: While specific data for this compound is scarce, studies on related compounds like dichloroanilines and difluoroanilines show that microbial degradation is possible under aerobic conditions.[18][19] The typical pathway involves initial hydroxylation and/or dehalogenation, followed by enzymatic ring cleavage.[20][21][22] This suggests a potential for environmental degradation, although halogenated anilines are generally considered recalcitrant pollutants.[21]

Experimental Protocol: Acylation of this compound

This protocol details the protection of the amino group via acylation, a common step to moderate its reactivity before performing other transformations like nitration. This procedure is a self-validating system where the successful formation of the amide can be easily verified by spectroscopic methods (NMR, IR) and melting point analysis.

Objective: To synthesize N-(4-chloro-2,3-difluorophenyl)acetamide.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and fume hood.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in dichloromethane.

-

Addition of Base: Add 1.2 equivalents of pyridine to the solution. Cool the flask in an ice bath to 0-5 °C. The base acts as a catalyst and scavenges the acetic acid byproduct.

-

Acylation: While stirring vigorously, add 1.1 equivalents of acetic anhydride dropwise to the cooled solution. The reaction is exothermic, and slow addition is necessary to maintain the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench excess acetic anhydride and neutralize the acid.

-

Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with 1M HCl (to remove pyridine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-(4-chloro-2,3-difluorophenyl)acetamide.

Caption: Experimental workflow for the acylation of this compound.

Conclusion

This compound is a compound of significant synthetic utility, characterized by a complex but predictable reactivity profile. Its behavior is dominated by the powerful activating and directing effects of the amino group in electrophilic substitutions and the potential for diverse transformations via diazotization. While stable under proper storage conditions, its hazardous nature necessitates careful handling. For the medicinal chemist and process scientist, a thorough understanding of these properties is the key to unlocking its full potential as a strategic building block for the next generation of high-value chemical entities.

References

- 1. calpaclab.com [calpaclab.com]

- 2. ossila.com [ossila.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. benchchem.com [benchchem.com]

- 6. 878285-12-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. nbinno.com [nbinno.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 69411-06-9 | 4-CHLORO-2,6-DIFLUOROANILINE [fluoromart.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Literature review on 4-Chloro-2,3-difluoroaniline

An In-Depth Technical Guide to 4-Chloro-2,3-difluoroaniline

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound, identified by its CAS number 878285-12-2, is a halogenated aromatic amine that has emerged as a crucial building block in modern synthetic chemistry.[1][2] Its strategic importance lies in the unique arrangement of its substituents: a chlorine atom and two vicinal fluorine atoms on the aniline core. This specific substitution pattern imparts a distinct set of electronic and steric properties that medicinal chemists and materials scientists can exploit.

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. The presence of the additional chlorine atom provides another vector for synthetic modification or can be a critical element for interaction with biological targets. Consequently, this compound serves as a valuable intermediate in the synthesis of complex pharmaceuticals, particularly kinase inhibitors, and advanced agrochemicals.[3][4] This guide provides an in-depth review of its properties, a validated synthetic approach, its applications, and essential safety protocols, designed for researchers and drug development professionals.

Physicochemical and Structural Properties

The physical and chemical properties of a synthetic building block are foundational to its application. They dictate reaction conditions, purification strategies, and the ultimate characteristics of the final product. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 878285-12-2 | [1][2] |

| Molecular Formula | C₆H₄ClF₂N | [2][5] |

| Molecular Weight | 163.55 g/mol | [2] |

| Purity | ≥98% (Typical) | [1][2] |

| InChI Key | KLAJZEMLYSDWNR-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC(=C(C(=C1N)F)F)Cl | [5] |

| Predicted XlogP | 2.1 | [5] |

This data represents typical values and may vary between suppliers.

Synthesis of this compound: A Representative Protocol

The logical precursor, 1-chloro-2,3-difluoro-4-nitrobenzene, can be reduced to the target aniline via catalytic hydrogenation. The choice of a palladium-on-carbon (Pd/C) catalyst is deliberate; it is highly effective for nitro group reductions while typically leaving aryl halides intact, ensuring the integrity of the chloro-substituent.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize this compound from 1-chloro-2,3-difluoro-4-nitrobenzene.

Materials:

-

1-chloro-2,3-difluoro-4-nitrobenzene

-

Methanol (or Ethanol/Ethyl Acetate)

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Hydrogen (H₂) gas supply

-

Nitrogen (N₂) gas supply

-

Parr hydrogenator or similar high-pressure reaction vessel

-

Celite™ or other filtration aid

Procedure:

-

Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry. Purge the vessel thoroughly with nitrogen gas to create an inert atmosphere.

-

Charging the Vessel: To the vessel, add 1-chloro-2,3-difluoro-4-nitrobenzene. Add a suitable solvent such as methanol to dissolve the starting material (a concentration of ~0.5 M is a good starting point).

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst. The catalyst loading is typically between 1-5 mol% relative to the nitroaromatic substrate. The wet catalyst is preferred to minimize the risk of ignition upon contact with the solvent and air.

-

Hydrogenation: Seal the reaction vessel. Purge the headspace multiple times with nitrogen before carefully introducing hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi).

-

Reaction: Begin vigorous stirring and heat the reaction if necessary (e.g., 40-50°C) to facilitate the reaction.[6] Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The palladium catalyst on the filter pad can be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil or solid is the target this compound, which can be purified further by distillation or recrystallization if required.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile scaffold. The aniline functional group is a powerful handle for a variety of chemical transformations, including amide bond formation, diazotization, and N-alkylation, allowing for its incorporation into larger, more complex molecules.

Pharmaceutical Applications: Polyhalogenated anilines are privileged structures in medicinal chemistry.[3] They are key components of numerous kinase inhibitors, which function by blocking the ATP binding site of enzymes implicated in cancer and inflammatory diseases. The specific halogenation pattern of this compound can lead to novel inhibitors with improved potency and selectivity.[3] The fluorine atoms enhance metabolic stability by blocking sites susceptible to oxidative metabolism, while the chlorine atom can engage in specific halogen bonding or occupy hydrophobic pockets within the target protein.

Agrochemical Applications: In the agrochemical sector, halogenated anilines are used to develop potent herbicides and pesticides.[7] The electronic properties imparted by the chlorine and fluorine substituents are crucial for the molecule's biological activity against target pests or weeds.[7]

Role as a Central Building Block Diagram

Caption: Applications of this compound as a core scaffold.

Safety, Handling, and Storage

As a halogenated aniline, this compound must be handled with appropriate care. Aniline derivatives are generally considered harmful upon inhalation, ingestion, or skin contact.[8][9]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[10][11]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8]

-

Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[10][12]

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[8][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][10]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers significant advantages for the synthesis of high-value molecules. Its unique trifunctional substitution pattern provides a robust platform for creating novel pharmaceuticals and agrochemicals with enhanced properties. By understanding its synthesis, properties, and safe handling protocols, researchers can effectively leverage this compound to accelerate innovation in drug discovery and materials science.

References

- 1. 878285-12-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C6H4ClF2N) [pubchemlite.lcsb.uni.lu]

- 6. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.be [fishersci.be]

- 12. downloads.ossila.com [downloads.ossila.com]

Section 1: Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2,3-difluoroaniline

This document provides a comprehensive technical guide for the safe handling, storage, and use of this compound (CAS No. 878285-12-2), a critical intermediate for professionals in research, chemical synthesis, and drug development. Given the limited publicly available, compound-specific toxicological data, this guide is built upon established safety principles for halogenated anilines and data from structurally analogous compounds. This approach ensures a cautious and responsible framework for laboratory operations.

This compound is a substituted aniline, a class of compounds widely used as precursors in the synthesis of complex organic molecules.[1] Its utility in pharmaceutical and agrochemical development stems from the unique electronic and steric properties conferred by the chlorine and fluorine substituents, which can influence molecular conformation, metabolic stability, and biological target affinity.[2]

Table 1: Compound Identification and Physical Properties

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | [3] |

| CAS Number | 878285-12-2 | [3] |

| Molecular Formula | C₆H₄ClF₂N | [4] |

| Molecular Weight | 163.55 g/mol | [4] |

| Purity | Typically ≥98% | [3] |

| Appearance | Data not available; analogous compounds are typically clear to yellow/brown liquids or low-melting solids. | [1][5] |

| Storage Temperature | Room temperature, under inert atmosphere, protected from light. | [6] |

| Boiling Point | Data not available. | |

| Density | Data not available. |

| Solubility | Data not available; likely slightly soluble in water, soluble in organic solvents. |[1] |

Section 2: Hazard Identification and Toxicology

Specific toxicological data for this compound is not extensively documented. Therefore, a conservative hazard assessment must be derived from the profiles of structurally similar chemicals, such as 4-chloro-2-fluoroaniline and 4-chloro-3-fluoroaniline.[5][7] Aniline derivatives as a class are treated with caution due to their potential for toxicity upon absorption.[1]

Core Principle of Causality: The primary mechanism of toxicity for many anilines involves their metabolic activation, which can lead to the formation of reactive intermediates. These can bind to macromolecules or cause oxidative stress. A notable effect is the oxidation of hemoglobin to methemoglobin, which cannot effectively transport oxygen, leading to cyanosis (a bluish discoloration of the skin).[5][8]

Table 2: Postulated GHS Hazard Classification for this compound Disclaimer: This classification is inferred from structurally analogous compounds due to the absence of specific data for CAS No. 878285-12-2. All handling procedures should reflect these potential hazards.

| Hazard Class | Hazard Category | Postulated Hazard Statement | Source (Analogous) |

| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic/Harmful if swallowed | [5][7] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [7] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][7] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [5][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][7] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks outlined above, a multi-layered safety approach combining engineering controls and robust PPE is mandatory. The primary goal is to prevent all routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to control vapor inhalation.[9] The laboratory must be equipped with an easily accessible eyewash station and safety shower.[7]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a self-validating system to protect the user from known and potential hazards.

Caption: PPE selection workflow for handling this compound.

-

Eye and Face Protection : Chemical safety goggles that provide a seal around the eyes are mandatory.[5] For procedures with a higher risk of splashing (e.g., transfers of larger volumes), a full-face shield should be worn over the goggles.[10]

-

Skin Protection : A flame-resistant lab coat must be worn and kept buttoned. Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[5] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating the skin.

-

Respiratory Protection : When engineering controls are not sufficient or during an emergency, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[10]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and ensures the integrity of the chemical.

Handling Protocol

-

Preparation : Before handling, ensure the fume hood is operational and the work area is clear. Line the work surface with absorbent, disposable bench paper.

-

Aliquotting : When transferring the liquid, use a calibrated pipette or syringe to avoid spills.

-

Compatibility : Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11] Reactions with these can be exothermic and generate hazardous byproducts.

-

Post-Handling : After use, tightly seal the container. Thoroughly wash hands and any potentially exposed skin with soap and water.[7]

Storage Protocol

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[5] The storage location should be clearly labeled and secured against unauthorized access.[7]

Section 5: Emergency Procedures

Rapid and correct response to an emergency is critical to mitigating harm.

First Aid Measures

The immediate response to any exposure is to remove the individual from the source of contamination and seek medical attention.

-

Inhalation : Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Spill Response Protocol

A spill should be treated as a significant hazard. The following workflow provides a logical sequence for response.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 878285-12-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 878285-12-2 | 4-chloro-2,3-difluoro-aniline - Capot Chemical [capotchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 878285-12-2|this compound|BLD Pharm [bldpharm.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2,3-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 4-Chloro-2,3-difluoroaniline (CAS No. 878285-12-2), a halogenated aniline derivative of increasing interest in pharmaceutical and agrochemical research. Given the limited availability of experimentally determined data for this specific isomer, this document combines available information with computational predictions and established methodologies for empirical validation. This approach ensures a scientifically grounded resource for researchers handling or considering this compound for synthesis and development.

Molecular Identity and Structure

This compound is a substituted aromatic amine with a molecular formula of C₆H₄ClF₂N.[1] Its structure, characterized by a chlorine atom at the 4-position and fluorine atoms at the 2- and 3-positions of the aniline ring, imparts a unique combination of steric and electronic properties that are valuable for designing novel bioactive molecules.

Key Identifiers:

| Identifier | Value |

| CAS Number | 878285-12-2[1] |

| Molecular Formula | C₆H₄ClF₂N[1] |

| Molecular Weight | 163.55 g/mol [1] |

| IUPAC Name | This compound |

| SMILES | C1=CC(=C(C(=C1N)F)F)Cl |

| InChI | InChI=1S/C6H4ClF2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 |

Predicted and Comparative Physical Properties

Direct experimental data for the physical properties of this compound are not widely published. Therefore, the following table includes computationally predicted values alongside experimentally determined properties of isomeric and related compounds for comparative analysis. These predictions, derived from established algorithms, offer valuable initial estimates for experimental design.

| Property | This compound (Predicted) | 2,4-Difluoroaniline (Experimental) | 4-Chloro-2-fluoroaniline (Experimental) | 4-Bromo-3-chloro-2-fluoroaniline (Experimental) |

| Melting Point | Not Available | -7.5 °C[2] | Not Available (Liquid at RT) | 51-53 °C[3] |

| Boiling Point | Not Available | 170 °C @ 753 mmHg[2] | 104-107 °C @ 28 mmHg[4] | 262.7 ± 35.0 °C @ 760 mmHg[3] |

| Density | Not Available | 1.268 g/mL at 25 °C[2] | 1.311 g/mL at 25 °C[4] | ~1.8 g/cm³[3] |

| Solubility in Water | Not Available | Slightly soluble | Slightly soluble[4] | Not Available |

| logP (Octanol/Water Partition Coefficient) | 2.1 (Predicted)[5][6][7] | Not Available | Not Available | 3.27 (Predicted)[3] |

The predicted logP value of 2.1 for this compound suggests a moderate level of lipophilicity, a critical parameter in drug design influencing membrane permeability and bioavailability. The variation in melting and boiling points across the isomers highlights the significant impact of halogen positioning on intermolecular forces.

Experimental Determination of Physical Properties: Protocols and Rationale

To address the gap in experimental data, this section outlines standardized, self-validating protocols for determining the key physical properties of this compound.

Melting Point Determination

Methodology: Capillary Melting Point Method

Protocol:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Causality and Trustworthiness: This method is highly reliable due to the sharp, well-defined melting point of pure crystalline solids. A narrow melting range is indicative of high purity. The use of a calibrated thermometer is crucial for accuracy.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Methodology: Distillation Method (for liquids) or Siwoloboff Method (for small quantities)

Protocol (Distillation):

-

The liquid sample is placed in a distillation flask with boiling chips.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

The flask is heated, and the vapor is allowed to condense in a condenser.

-

The temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading during distillation, is recorded as the boiling point.

Causality and Trustworthiness: The boiling point is a fundamental property dependent on the compound's vapor pressure and intermolecular forces. A constant boiling point during distillation is a strong indicator of a pure substance.

Caption: Workflow for Boiling Point Determination.

Solubility Determination

Methodology: Shake-Flask Method (for water solubility)

Protocol:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The solution is centrifuged or filtered to remove undissolved solid.

-

The concentration of the compound in the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality and Trustworthiness: This method directly measures the saturation concentration of the compound in a solvent at a given temperature, providing a reliable value for its aqueous solubility. The use of a calibrated analytical method ensures the accuracy of the concentration measurement.

Caption: Workflow for Solubility Determination.

Structure-Property Relationships and Field Insights

The physical properties of halogenated anilines are heavily influenced by the nature and position of the halogen substituents.

-

Melting and Boiling Points: The introduction of fluorine and chlorine atoms increases the molecular weight and polarity compared to aniline, leading to stronger intermolecular dipole-dipole interactions and van der Waals forces. This generally results in higher melting and boiling points. The specific positions of the halogens affect the molecular symmetry and packing efficiency in the solid state, which can lead to significant differences in melting points among isomers.

-

Solubility: The presence of the amine group allows for hydrogen bonding with water, conferring some degree of aqueous solubility. However, the hydrophobic benzene ring and halogen atoms generally lead to low water solubility. The lipophilicity, as indicated by the logP value, is a key determinant of its solubility in organic solvents and biological membranes.

-

Reactivity and Stability: The electron-withdrawing nature of the fluorine and chlorine atoms deactivates the aromatic ring towards electrophilic substitution and also lowers the basicity of the aniline nitrogen. This has important implications for its use as a synthetic intermediate.

Safety and Handling

As with other halogenated anilines, this compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

While experimental data for this compound remains to be fully characterized in the public domain, this guide provides a robust framework for understanding and working with this compound. The combination of predicted properties, comparative analysis with related isomers, and detailed protocols for experimental determination offers researchers a solid foundation for its application in drug discovery and materials science.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2,4-ジフルオロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-Chloro-2,4-difluoroaniline | C6H4ClF2N | CID 24820301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-2,4-difluoroaniline | C6H4ClF2N | CID 223089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-3,5-difluoroaniline | C6H4ClF2N | CID 19436621 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2,3-difluoroaniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,3-difluoroaniline is a halogenated aromatic amine that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom and two adjacent fluorine atoms on the aniline ring, imparts distinct electronic properties and metabolic stability to derivative compounds. This guide provides a comprehensive overview of the available technical information on this compound, including its physicochemical properties, plausible synthetic routes, spectroscopic analysis, and its burgeoning role in the landscape of modern drug discovery. While the specific historical discovery of this compound is not widely documented, its utility can be understood in the broader context of the development of fluorinated and chlorinated aniline derivatives as key pharmaceutical intermediates.

Physicochemical Properties

The structural attributes of this compound define its reactivity and physical characteristics. The presence of both electron-withdrawing fluorine and chlorine atoms, combined with the electron-donating amine group, creates a nuanced electronic environment on the aromatic ring, influencing its behavior in chemical reactions.

| Property | Value | Source |

| CAS Number | 878285-12-2 | [1][2][3][4] |

| Molecular Formula | C₆H₄ClF₂N | [1][4][5] |

| Molecular Weight | 163.55 g/mol | [4] |

| Appearance | Not explicitly documented; likely a solid or liquid at room temperature, similar to related compounds. | |

| Purity | Commercially available at ≥98% | [2][4] |

Plausible Synthesis of this compound

The synthesis can be conceptualized as a two-step process starting from a dichlorofluorobenzene derivative, as illustrated in the following workflow:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Reduction of 4-Chloro-2,3-difluoronitrobenzene

This protocol is adapted from general procedures for the reduction of nitroaromatic compounds.[6][7]

Materials:

-

4-Chloro-2,3-difluoronitrobenzene

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-chloro-2,3-difluoronitrobenzene in a mixture of ethanol and water.

-

To this suspension, add iron powder and ammonium chloride. The molar ratio of iron to the nitro compound is typically in the range of 3-5 equivalents.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous residue with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or distillation under reduced pressure.

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not extensively published. However, characteristic spectral features can be predicted based on its structure and by comparison with analogous compounds like 4-chloro-2-fluoroaniline and other substituted anilines.[8][9][10][11]

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear as multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The amine protons would present as a broad singlet, the chemical shift of which can vary with solvent and concentration. |

| ¹³C NMR | Six distinct signals for the aromatic carbons are expected. The carbons attached to fluorine will show characteristic coupling (C-F coupling). The chemical shifts will be influenced by the electronegativity of the halogen substituents and the amine group. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C vibrations. The C-F and C-Cl stretching vibrations would also be present in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (163.55). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. |

Applications in Drug Discovery

Halogenated anilines are pivotal structural motifs in medicinal chemistry, serving as versatile intermediates for the synthesis of a wide array of therapeutic agents. The incorporation of chlorine and fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and bioavailability.

This compound is a valuable building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[12][13] The aniline moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase active site.

Caption: General role of this compound as a building block in the synthesis of kinase inhibitors.

While specific drugs derived from this compound are not yet prominently featured in the literature, numerous patents describe the use of structurally similar chloro-fluoro-anilines in the development of novel therapeutics, underscoring the potential of this compound class.[12][14][15][16]

Safety and Handling

As with all halogenated anilines, this compound should be handled with care in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Aniline derivatives can be toxic upon inhalation, ingestion, or skin contact. In case of exposure, it is crucial to seek immediate medical attention. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the synthesis of high-value molecules for the pharmaceutical and agrochemical sectors. While its own detailed history and characterization are not as yet extensively documented in publicly accessible literature, its utility can be inferred from the well-established roles of related halogenated anilines in drug discovery and development. The plausible synthetic routes are straightforward and rely on fundamental organic transformations, making it an accessible building block for synthetic chemists. As the demand for novel, highly functionalized therapeutic agents continues to grow, the importance of versatile intermediates like this compound is set to increase, paving the way for future innovations in medicine and beyond.

References

- 1. myskinrecipes.com [myskinrecipes.com]

- 2. อนุพันธ์อะนิลีนสำหรับการสังเคราะห์สีย้อม (19) [myskinrecipes.com]

- 3. 878285-12-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. PubChemLite - this compound (C6H4ClF2N) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. 4-Chloro-2-fluoroaniline(57946-56-2) 1H NMR [m.chemicalbook.com]

- 10. 4-Chloroaniline(106-47-8) 1H NMR [m.chemicalbook.com]

- 11. 4-Chloroaniline(106-47-8) MS spectrum [chemicalbook.com]

- 12. CN100420676C - Synthetic intermediate of gefitinib and its preparation method and use - Google Patents [patents.google.com]

- 13. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]

- 14. criver.com [criver.com]

- 15. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]

- 16. Patent Portfolio - Lantern Pharma Inc. [lanternpharma.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Chloro-2,3-difluoroaniline

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Chloro-2,3-difluoroaniline in Synthetic Chemistry

This compound is a key building block in modern medicinal chemistry and materials science. The strategic placement of its halogen atoms—a chlorine and two fluorine atoms—on the aniline scaffold imparts unique electronic properties and metabolic stability to its derivatives. The electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity of the aromatic ring and the amino group, offering a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides detailed protocols and technical insights into the synthesis of various derivatives from this valuable starting material, focusing on reactions that are fundamental to drug discovery and development.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group, for instance, is a common feature in many pharmaceuticals due to its ability to improve these characteristics. Similarly, the difluoro- and chloro-substituents on the aniline ring of this compound provide a unique handle for chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of their target compounds.

This document will delve into several key synthetic transformations of this compound, including N-acylation, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, and the construction of heterocyclic systems like quinolines. Each section will provide not only a step-by-step protocol but also a discussion of the underlying chemical principles and the rationale for the chosen experimental conditions.

I. N-Acylation: A Gateway to Amide Derivatives

N-acylation is a fundamental transformation that converts the primary amino group of this compound into a stable amide linkage. This reaction is often a crucial first step in a multi-step synthesis, serving to protect the amino group or to introduce a functional handle for further elaboration. The resulting N-acyl derivatives are themselves an important class of compounds with potential biological activities.

Causality Behind Experimental Choices

The choice of acylating agent and reaction conditions is critical for achieving high yields and purity. Common acylating agents include acid chlorides and anhydrides. The reactivity of this compound is modulated by the electron-withdrawing effects of the halogen substituents, which can make the amino group less nucleophilic than in aniline. Therefore, the choice of base and solvent can be important to facilitate the reaction.

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol describes a straightforward and efficient method for the N-acetylation of this compound.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or another suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude N-(4-chloro-2,3-difluorophenyl)acetamide.

-

Purify the product by recrystallization or column chromatography if necessary.

Data Presentation:

| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Acetic Anhydride | Pyridine | DCM | 3 | >90 |

| 2 | Acetyl Chloride | Triethylamine | DCM | 2 | >95 |

| 3 | Chloroacetyl Chloride | NaHCO₃ | Ethyl Acetate/Water | 1 | ~92[1] |

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance. For this compound, the chlorine atom serves as a handle for these powerful transformations.

A. Buchwald-Hartwig Amination: Synthesis of Diaryl- and Alkylarylamines